molecular formula C9H11BO4 B150935 2-Ethoxycarbonylphenylboronic acid CAS No. 380430-53-5

2-Ethoxycarbonylphenylboronic acid

Cat. No. B150935
CAS RN: 380430-53-5
M. Wt: 193.99 g/mol
InChI Key: QZKVVOXAEBCLPZ-UHFFFAOYSA-N
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Description

2-Ethoxycarbonylphenylboronic acid is a boronic acid derivative that is of interest in organic synthesis and catalysis. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves directed ortho-metalation reactions or palladium-catalyzed cross-coupling reactions, as seen in the synthesis of 2-ethoxy-3-pyridylboronic acid . This suggests that similar methods could be applied to synthesize this compound, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to two hydroxyl groups and an organic substituent. The X-ray crystal structure of 2-ethoxy-3-pyridylboronic acid reveals intramolecular and intermolecular hydrogen bonding, which is a common feature in the solid-state structures of boronic acids . This information can be used to predict the molecular structure of this compound, which likely also exhibits hydrogen bonding.

Chemical Reactions Analysis

Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between aryl halides and arylboronic acids . Additionally, boronic acids can catalyze reactions such as the dehydrative condensation between carboxylic acids and amines . These reactions are crucial in the synthesis of complex organic molecules and can be applied to this compound to generate a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their ability to form reversible covalent bonds with diols and their susceptibility to oxidation. The intramolecular and intermolecular interactions, such as hydrogen bonding, play a significant role in the stability and reactivity of these compounds . The specific properties of this compound would need to be determined experimentally, but it is likely to share characteristics with other similar boronic acids.

Scientific Research Applications

Monomeric Structure Design

  • Crystal Structure Analysis : Research by Cyrański et al. (2012) investigated the crystal structures of ortho-alkoxyphenylboronic acids, including 2-ethoxycarbonylphenylboronic acid. This study aimed to design boronic acids with monomeric structures, useful in crystal engineering. They found that disubstituted species like 2,6-diethoxyphenylboronic acid exhibited a variety of interactions and could form monomers in crystal structures, a notable advancement in boronic acid chemistry (Cyrański et al., 2012).

Supramolecular Assemblies

  • Hydrogen Bond Formation : Pedireddi and Seethalekshmi (2004) explored the supramolecular assemblies of phenylboronic acids with heteroatoms, highlighting the formation of O-H...N hydrogen bonds. These findings contribute to the understanding of phenylboronic acid interactions in various chemical environments (Pedireddi & Seethalekshmi, 2004).

Synthesis and Cross-Coupling Reactions

  • Novel Pyridines Synthesis : Thompson et al. (2005) described the synthesis of 2-ethoxy-3-pyridylboronic acid and its application in Suzuki cross-coupling reactions. This highlights the role of ethoxycarbonylphenylboronic acid derivatives in synthesizing novel compounds (Thompson et al., 2005).

Chiral Auxiliary Applications

  • NMR Spectroscopy : Majewska (2019) investigated 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a chiral phosphonic auxiliary, demonstrating its utility in separating diastereomeric alcohols and amines via 31P NMR spectroscopy (Majewska, 2019).

Bioorthogonal Reactions

  • Protein Conjugation : Dilek et al. (2015) utilized 2-formylphenylboronic acid for bioorthogonal reactions in protein conjugation, showcasing the compound's specificity and stability under physiological conditions (Dilek et al., 2015).

Novel Materials and Nanotechnology

  • Stimuli-Responsive Nanoparticles : Hasegawa et al. (2015) developed phenylboronic acid-containing nanoparticles with unique framboidal morphology, highlighting their potential in biomedical applications due to their stimuli-responsive nature (Hasegawa et al., 2015).

Fluorescence Studies

  • Fluorescence Quenching Mechanism : Geethanjali et al. (2015) studied the fluorescence quenching of derivatives of phenylboronic acid, providing insights into the quenching mechanisms and contributing to the understanding of its optical properties (Geethanjali et al., 2015).

Catalysis and Synthesis

  • Dehydrative Condensation Catalyst : Wang et al. (2018) demonstrated the effectiveness of 2,4-bis(trifluoromethyl)phenylboronic acid in catalyzing dehydrative amidation, with ortho-substituents playing a key role in the reaction. This research contributes to the development of new catalytic processes (Wang et al., 2018).

properties

IUPAC Name

(2-ethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-2-14-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKVVOXAEBCLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378440
Record name 2-Ethoxycarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

380430-53-5
Record name 1-Ethyl 2-boronobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380430-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxycarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Ethoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
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Record name 1-Ethyl 2-boronobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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